3-(Trifluoromethyl)imidazole-4-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)imidazole-4-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets . For instance, they have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the trifluoromethyl (-cf3) group attached to a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Imidazole derivatives have been reported to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the pharmacokinetic properties of a drug .
Result of Action
The inhibition of key enzymes such as succinate dehydrogenase could potentially disrupt energy production within cells, leading to various downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. The trifluoromethyl group is known to improve the environmental stability of compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trifluoromethyl-substituted nitrile with an amine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often involve heating in solvents such as acetic acid or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
3-(Trifluoromethyl)imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate: Similar structure with an ester group instead of a carboxylic acid group.
5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
3-(Trifluoromethyl)imidazole-4-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(trifluoromethyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-9-1-3(10)4(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOFGKUQJPDMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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